2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid
Overview
Description
“2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid” is a type of carboxylic acid . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) and an -OH group . The name “carboxyl” comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can involve various reactions, including oxidations . Nucleophilic acyl substitution is a common reaction where a nucleophile forms a new bond with the carbonyl carbon of an acyl group . The hydrolysis of carboxylic acid derivatives can also produce carboxylic acids .Molecular Structure Analysis
The molecular structure of carboxylic acids, including “this compound”, involves a carbonyl group and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo various reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters in a process called Fischer esterification . Furthermore, carboxylic acids can be converted to amides .Mechanism of Action
Safety and Hazards
Based on the safety data sheet for a related compound, cyclohexanecarboxylic acid, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-17-10(16)12-11-8(13)6-4-2-3-5-7(6)9(14)15/h6-7H,2-5H2,1H3,(H,11,13)(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJYWEPDHVQFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)C1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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